
1-(1,2,3,4-tetrahydroquinoline-4-carbonyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,2,3,4-tetrahydroquinoline-4-carbonyl)pyrrolidine-2-carboxamide, also known as TQPPC, is a novel class of small molecule compounds that has recently been studied for its potential use in a variety of scientific research applications. TQPPC is a heterocyclic compound that has been shown to have a variety of biochemical and physiological effects.
科学的研究の応用
1-(1,2,3,4-tetrahydroquinoline-4-carbonyl)pyrrolidine-2-carboxamide has been studied for its potential use in a variety of scientific research applications. It has been used as a model compound to study the structure-activity relationship of quinoline-based compounds, as well as to study the mechanism of action of quinoline-based drugs. In addition, this compound has been used to study the effects of quinoline-based compounds on the immune system, as well as to study the potential therapeutic effects of quinoline-based compounds.
作用機序
The exact mechanism of action of 1-(1,2,3,4-tetrahydroquinoline-4-carbonyl)pyrrolidine-2-carboxamide is not yet fully understood. However, it is believed that its effects are mediated by its ability to interact with a variety of receptors, including G-protein coupled receptors, tyrosine kinase receptors, and nuclear receptors. In addition, this compound has been shown to interact with enzymes, such as cyclooxygenase and lipoxygenase, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound has anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, this compound has been shown to modulate the activity of several enzymes, including cyclooxygenase and lipoxygenase. It has also been shown to modulate the activity of several ion channels, including calcium and potassium channels.
実験室実験の利点と制限
1-(1,2,3,4-tetrahydroquinoline-4-carbonyl)pyrrolidine-2-carboxamide has several advantages for use in lab experiments. It is a low-cost, easily synthesized compound with a relatively simple structure. In addition, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of quinoline-based compounds. However, this compound also has several limitations. Its effects are not yet fully understood, and it is not known if it is safe for use in humans.
将来の方向性
There are a number of potential future directions for research into 1-(1,2,3,4-tetrahydroquinoline-4-carbonyl)pyrrolidine-2-carboxamide. These include further studies into its mechanism of action and its effects on the immune system, as well as studies into its potential therapeutic effects. In addition, further studies into its potential use as a model compound for studying the structure-activity relationship of quinoline-based compounds could be beneficial. Finally, studies into its potential toxicity and safety for use in humans should also be conducted.
合成法
The synthesis of 1-(1,2,3,4-tetrahydroquinoline-4-carbonyl)pyrrolidine-2-carboxamide can be achieved using a simple two-step process. The first step involves the reaction of 1,2,3,4-tetrahydroquinoline-4-carbonyl chloride with pyrrolidine-2-carboxylic acid in the presence of an aqueous base, such as sodium hydroxide or potassium carbonate. This reaction produces the intermediate 1-(1,2,3,4-tetrahydroquinoline-4-carbonyl)pyrrolidine-2-carboxylic acid, which can then be reacted with an amine, such as ethylenediamine or triethylamine, to produce this compound.
特性
IUPAC Name |
1-(1,2,3,4-tetrahydroquinoline-4-carbonyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c16-14(19)13-6-3-9-18(13)15(20)11-7-8-17-12-5-2-1-4-10(11)12/h1-2,4-5,11,13,17H,3,6-9H2,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWRVDOULCDICZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCNC3=CC=CC=C23)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


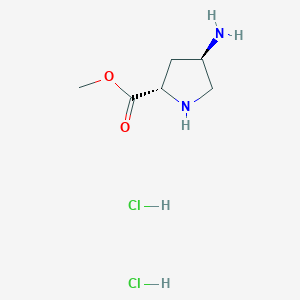
![tert-butyl N-[1-(2-aminophenyl)azetidin-3-yl]carbamate](/img/structure/B6617664.png)
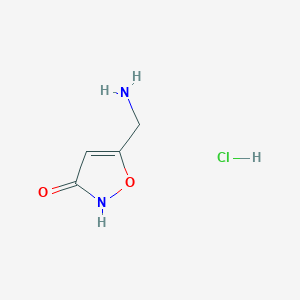


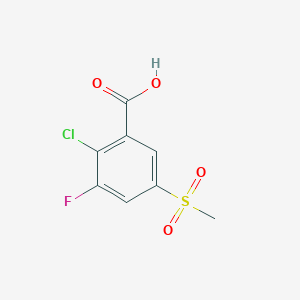
![tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B6617712.png)
![2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol](/img/structure/B6617716.png)
![3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline](/img/structure/B6617719.png)
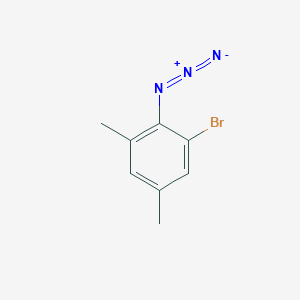
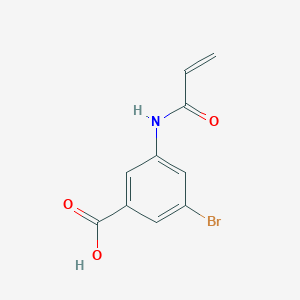
![N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-[1-(methylamino)ethyl]benzene-1-sulfonamide](/img/structure/B6617742.png)
![[4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B6617750.png)